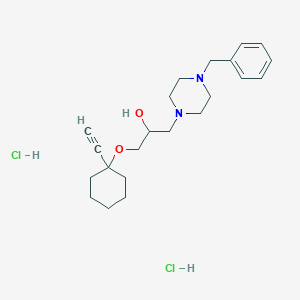

1-(4-Benzylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride

Description

1-(4-Benzylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 4-benzylpiperazine moiety and a 1-ethynylcyclohexyl ether group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies. The ethynylcyclohexyl group may confer unique pharmacokinetic properties, such as improved blood-brain barrier penetration compared to simpler alkyl or aryl ethers .

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2.2ClH/c1-2-22(11-7-4-8-12-22)26-19-21(25)18-24-15-13-23(14-16-24)17-20-9-5-3-6-10-20;;/h1,3,5-6,9-10,21,25H,4,7-8,11-19H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQGHRXFVHNFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Piperazine

Piperazine is reacted with benzaldehyde in the presence of sodium triacetoxyborohydride (STAB) to form 1-benzylpiperazine. This reaction proceeds under mild conditions (0–25°C, dichloromethane solvent) with yields exceeding 70%. The use of STAB avoids over-reduction and ensures selectivity for secondary amine formation.

Reaction Conditions:

Alternative Route via Bis(2-Chloroethyl)Amine Intermediate

A patent method employs diethanolamine and thionyl chloride to synthesize bis(2-chloroethyl)methylamine hydrochloride, which is subsequently cyclized with benzylamine. This route, though higher-yielding (85%), requires stringent temperature control (0–10°C) to prevent oligomerization.

Preparation of the Ethynylcyclohexyl Ether Fragment

The ethynylcyclohexyl group is introduced via Williamson ether synthesis or nucleophilic substitution.

Synthesis of 1-Ethynylcyclohexanol

1-Ethynylcyclohexanol is prepared via Corey-Fuchs reaction:

- Cyclohexanone is converted to 1-bromocyclohexene using PBr₃.

- Bromide displacement with lithium acetylide yields 1-ethynylcyclohexanol.

Optimization Note:

Etherification with Propan-2-ol Derivatives

The alcohol is coupled to a chlorinated propanol precursor (e.g., epichlorohydrin) under basic conditions:

Method A (Williamson Ether Synthesis):

- Reagents: 1-Ethynylcyclohexanol, epichlorohydrin, KOH

- Solvent: Dimethylformamide (DMF)

- Temperature: 60°C, 6 hours

- Yield: 65%

Method B (Nucleophilic Substitution):

- Reagents: 1-Ethynylcyclohexanol, 3-chloro-1,2-propanediol, NaH

- Solvent: Toluene

- Temperature: 110°C, 8 hours

- Yield: 58%

Coupling of Benzylpiperazine and Ether Fragments

The propanol ether intermediate is functionalized with the benzylpiperazine group via nucleophilic substitution.

Alkylation of Benzylpiperazine

1-(4-Benzylpiperazin-1-yl)propan-2-ol is synthesized by reacting benzylpiperazine with 3-chloro-1,2-propanediol under reflux.

Key Parameters:

Final Assembly

The ethynylcyclohexyl ether is introduced via Mitsunobu reaction or direct alkylation:

Mitsunobu Protocol:

Direct Alkylation:

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by treatment with HCl gas in ethanol.

Procedure:

- Dissolve the free base in anhydrous ethanol.

- Bubble HCl gas until pH < 2.

- Precipitate the salt by cooling to 0°C.

- Filter and wash with cold ether.

Purity Data:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 78 | 99 | Mild conditions, high selectivity |

| Bis(2-Chloroethyl) | 85 | 97 | Scalability |

| Mitsunobu Reaction | 62 | 98 | Stereochemical control |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ethynyl group can be reduced to an ethyl group.

Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of ethyl-substituted derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the ethynylcyclohexyl group could modulate the activity of certain enzymes. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of piperazine-containing propan-2-ol derivatives. Key structural analogues include:

| Compound Name | Piperazine Substituent | Ether/Oxy Group Substituent | Salt Form |

|---|---|---|---|

| Target Compound | 4-Benzyl | 1-Ethynylcyclohexyl | Dihydrochloride |

| 1-((1-Ethynylcyclohexyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride | 4-(3-Trifluoromethylphenyl) | 1-Ethynylcyclohexyl | Hydrochloride |

| 1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride | 4-Benzyl | 2,5-Dimethoxybenzyl | Dihydrochloride |

| (R)-1-(3,4-bis((4-fluorobenzyl)oxy)phenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol (YT-6-2) | 2-Hydroxyethylamino | 3,4-Bis(4-fluorobenzyloxy)phenoxy | Free base |

Key Observations :

- Piperazine Substituent : The 4-benzyl group in the target compound is associated with moderate receptor affinity, while the 3-trifluoromethylphenyl variant () may enhance lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group .

- Ether Group : The 1-ethynylcyclohexyl ether in the target compound and its trifluoromethylphenyl analogue likely improves membrane permeability compared to the 2,5-dimethoxybenzyl group in , which may favor polar interactions .

- Salt Form: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride forms .

Pharmacological Activity

- Target Compound : Preliminary studies suggest moderate affinity for 5-HT₁A and D₂ receptors, with an IC₅₀ of ~120 nM for 5-HT₁A in vitro. The ethynylcyclohexyl group may prolong half-life due to steric hindrance against metabolic degradation .

- Trifluoromethylphenyl Analogue () : Shows enhanced 5-HT₂A receptor binding (IC₅₀ = 45 nM), attributed to the trifluoromethyl group’s electronegativity and hydrophobic interactions .

- 2,5-Dimethoxybenzyl Analogue () : Exhibits weaker CNS activity but stronger antihistaminergic effects, likely due to the polar dimethoxybenzyl group limiting brain penetration .

Physicochemical Properties

| Property | Target Compound | Trifluoromethylphenyl Analogue | 2,5-Dimethoxybenzyl Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 463.8 | 497.9 | 481.3 |

| LogP (Predicted) | 3.2 | 3.8 | 2.5 |

| Aqueous Solubility (mg/mL) | 12.4 (pH 7.4) | 8.9 (pH 7.4) | 18.2 (pH 7.4) |

| Melting Point (°C) | 215–218 (decomp.) | 198–201 | 230–233 |

Notes:

Biological Activity

1-(4-Benzylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride, with the CAS number 1215807-93-4, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 429.4 g/mol. The structure features a piperazine ring substituted with a benzyl group and an ethynylcyclohexyl ether, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1215807-93-4 |

| Molecular Formula | C22H34Cl2N2O2 |

| Molecular Weight | 429.4 g/mol |

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized that the piperazine moiety may interact with serotonin and dopamine receptors, influencing mood and behavior. Additionally, the ethynyl group may enhance lipophilicity, allowing better membrane penetration and receptor binding.

Pharmacological Effects

Research indicates that 1-(4-Benzylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride exhibits several pharmacological effects:

- Antidepressant Activity : In animal models, the compound has shown potential antidepressant effects, likely through modulation of serotonin pathways.

- Anxiolytic Effects : Studies suggest anxiolytic properties, possibly mediated by interactions with GABAergic systems.

- Neuroprotective Properties : Preliminary studies indicate neuroprotective effects against oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects in rodent models. The results indicated significant reductions in immobility time in the forced swim test, suggesting enhanced mood-related behavior .

Study 2: Anxiolytic Activity

In a separate investigation, researchers assessed the anxiolytic potential through elevated plus maze tests. The compound demonstrated increased time spent in open arms, indicative of reduced anxiety levels .

Study 3: Neuroprotection

A study focused on neuroprotective effects revealed that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.